molecular formula C12H15N3O B2812798 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine CAS No. 111897-11-1

4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B2812798
CAS No.: 111897-11-1
M. Wt: 217.272
InChI Key: QZJXKXUEPLFGHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine typically involves the reaction of piperidine with a pyrazole derivative that contains a furan substituent. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furans, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings .

Mechanism of Action

The mechanism of action of 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a piperidine ring linked to a pyrazole moiety, with a furan substituent that may enhance its interaction with biological targets. The exploration of its biological activity has gained interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains:

CompoundMIC (µg/mL)Target Organisms
This compoundTBDStaphylococcus aureus, E. coli
9k0.10 - 1.00Gram-positive and Gram-negative bacteria

In a study comparing the antimicrobial efficacy of similar pyrazole compounds, one derivative showed better activity than ciprofloxacin against both Gram-positive and Gram-negative strains .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM . This suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. Some studies have reported that specific pyrazole compounds can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The mechanism often involves the modulation of enzyme activities related to cancer progression.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer .
  • Receptor Binding : The presence of the furan group may enhance binding affinity to receptors or enzymes, facilitating biological effects .

Case Studies

Several studies have highlighted the potential applications of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole compounds against E. coli and S. aureus, finding that modifications to the piperidine moiety significantly enhanced antimicrobial activity .
  • Anti-inflammatory Properties : Research demonstrated that certain pyrazoles could reduce levels of inflammatory markers in vitro, suggesting their utility in treating conditions like arthritis .
  • Anticancer Studies : Pyrazoles were shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Properties

IUPAC Name

4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJXKXUEPLFGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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